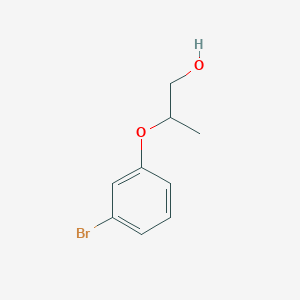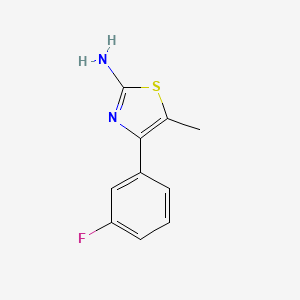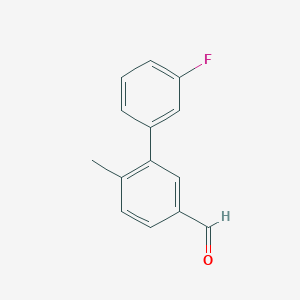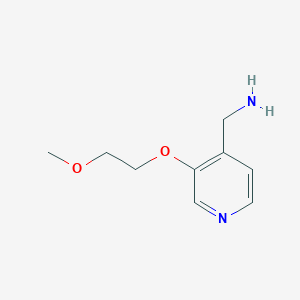![molecular formula C20H25NO3 B1407156 tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate CAS No. 1982816-26-1](/img/structure/B1407156.png)
tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate
Vue d'ensemble
Description
Tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate (TBHC) is a small molecule with a wide range of applications in both scientific research and industrial production. TBHC is a versatile compound that can be used as a catalyst in organic synthesis, as a pharmaceutical intermediate, and as a reagent for laboratory experiments. TBHC is also used in the synthesis of polymers, dyes, and pigments. TBHC is a highly reactive compound and its unique reactivity makes it a valuable tool for scientists.
Mécanisme D'action
Tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate is a highly reactive compound and its unique reactivity makes it a valuable tool for scientists. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate reacts with a wide range of substrates, including organic molecules, inorganic molecules, and polymers. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can act as a nucleophile, an electrophile, or a Lewis acid. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can also act as a catalyst in organic synthesis, and can be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has been studied for its biochemical and physiological effects. Studies have shown that tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can act as an inhibitor of enzymes, including cytochrome P450, and can modulate the activity of enzymes involved in drug metabolism. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has also been shown to act as an agonist of the serotonin 5-HT1A receptor and can modulate the activity of the dopamine D2 receptor. In addition, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has been shown to modulate the activity of the GABAergic system.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has several advantages for laboratory experiments. It is a highly reactive compound and can be used to catalyze a variety of reactions. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate is also a versatile compound and can be used as a catalyst in organic synthesis, as a reagent for laboratory experiments, and as a pharmaceutical intermediate. However, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate also has some limitations. It is a highly reactive compound and can react with a wide range of substrates, including organic molecules, inorganic molecules, and polymers. In addition, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate is a volatile compound and can easily evaporate, making it difficult to store and handle.
Orientations Futures
There are several potential future directions for tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate research. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can be used to synthesize complex organic molecules such as natural products, drugs, and polymers. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can also be used to synthesize polymers, dyes, and pigments. In addition, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can be used to modulate the activity of enzymes involved in drug metabolism and can be used to modulate the activity of the GABAergic system. Finally, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can be used to study the biochemical and physiological effects of drugs and other compounds.
Applications De Recherche Scientifique
Tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate is a valuable tool for scientific research. It has been used in a variety of fields including organic chemistry, pharmaceutical chemistry, and materials science. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate can be used as a catalyst in organic synthesis, as a reagent for laboratory experiments, and as a pharmaceutical intermediate. tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has also been used to synthesize polymers, dyes, and pigments. In addition, tert-Butyl (2-(3'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)ethyl)carbamate has been used in the synthesis of complex organic molecules such as natural products, drugs, and polymers.
Propriétés
IUPAC Name |
tert-butyl N-[2-[3-[3-(hydroxymethyl)phenyl]phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-11-10-15-6-4-8-17(12-15)18-9-5-7-16(13-18)14-22/h4-9,12-13,22H,10-11,14H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMZQAOJHCNBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Bromo-3-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1407073.png)
methylamine](/img/structure/B1407074.png)
propylamine](/img/structure/B1407076.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidine](/img/structure/B1407077.png)
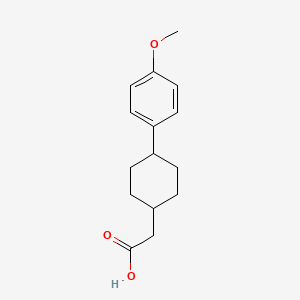

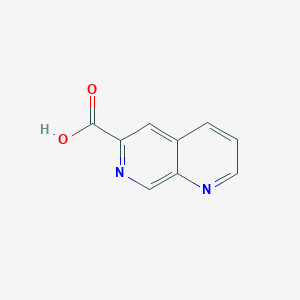
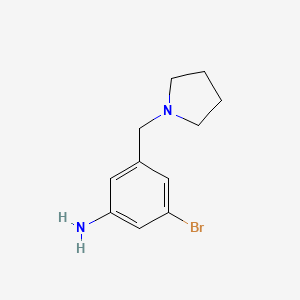
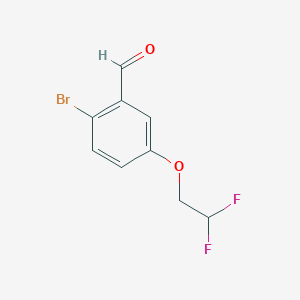
![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone](/img/structure/B1407085.png)
